molecular formula C11H13N5 B2974312 4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine CAS No. 2379946-60-6

4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine

Cat. No.: B2974312
CAS No.: 2379946-60-6
M. Wt: 215.26
InChI Key: MUAKHHXATAWGMK-UHFFFAOYSA-N
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Description

4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine is a heterocyclic compound featuring a pyridine core substituted with a methylene-linked azetidine ring bearing a 1,2,3-triazole moiety. Its synthesis likely involves azide-alkyne cycloaddition (e.g., Cu-catalyzed "click chemistry") to form the triazole ring, followed by alkylation or coupling to attach the azetidine-pyridine framework.

Properties

IUPAC Name

4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-3-12-4-2-10(1)7-15-8-11(9-15)16-13-5-6-14-16/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAKHHXATAWGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=NC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine typically involves a multi-step process. One common method includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized through various methods, including the reduction of azetidinones or the cyclization of suitable precursors.

    Coupling of the triazole and azetidine rings: The triazole and azetidine rings are then coupled to form the desired compound. This step may involve the use of coupling reagents and appropriate reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coordination complexes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the target and the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituent patterns, and biological relevance. Below is a comparative analysis:

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine Pyridine Azetidine, 1,2,3-triazole, methyl linker ~248.26* N/A† Potential kinase inhibition, antimicrobial activity (inferred)
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine (1q) Pyrimidine Pyrrolidine, 1,2,4-triazole, nitro group 316.13 219–221 (decomp.) Anticandidal activity, structural rigidity
(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridine-3-yl)methanone (8) Pyridine Pyrazole, 1,2,3-triazole, nitroaryl group N/A N/A Antimicrobial evaluation (synthetic focus)

*Calculated based on formula (C₁₁H₁₃N₇). †No direct thermal data available in evidence.

Structural and Functional Insights

Core Heterocycle Influence: The pyridine core in the target compound offers a planar aromatic system for π-stacking, contrasting with pyrimidine in 1q, which may alter electronic properties and binding affinity . Azetidine’s smaller ring size (vs.

Triazole Position and Substitution :

  • The 1,2,3-triazole in the target compound differs from the 1,2,4-triazole in 1q , affecting hydrogen-bonding capacity and metabolic stability. Nitro groups (as in 1q and 8 ) enhance electrophilicity but may reduce solubility .

Biological Activity :

  • While direct data for the target compound are lacking, 1q demonstrates antifungal activity, suggesting triazole-containing analogs may share similar targets (e.g., fungal cytochrome P450) . Compound 8 and related derivatives in are synthesized for antimicrobial testing, emphasizing the role of triazole-pyridine hybrids in drug discovery .

Synthetic Methodology :

  • The target compound likely employs azetidine alkylation and click chemistry, whereas 1q uses nucleophilic substitution on pyrimidine, and 8 involves acylative coupling .

Research Tools and Validation

Crystallographic refinement programs like SHELXL () are critical for resolving the structures of such compounds.

Biological Activity

4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine typically involves multi-step organic reactions. The formation of the triazole ring can be achieved through a click chemistry reaction between azides and alkynes. The azetidine ring is synthesized via cyclization reactions with appropriate precursors. These synthetic routes are crucial for obtaining high yields and purity of the desired compound.

Antimicrobial Activity

Research indicates that compounds containing triazole and azetidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown potent inhibitory effects against various bacterial strains. In studies evaluating similar compounds, some exhibited minimum inhibitory concentrations (MIC) as low as 0.12 µg/mL against pathogens like Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

The biological activity of 4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine also includes enzyme inhibition. Compounds with a triazole structure have been reported to inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. The inhibition constants (K_i) for related compounds have been recorded in the range of 3.07 ± 0.76 to 87.26 ± 29.25 nM . These findings suggest that the compound may possess similar inhibitory effects.

Antioxidant Activity

In addition to antimicrobial and enzyme inhibition properties, triazole derivatives have demonstrated antioxidant activity. A study found that certain derivatives showed high radical scavenging activity against DPPH radicals at concentrations as low as 25 µg/mL . This suggests potential applications in preventing oxidative stress-related diseases.

The mechanism by which 4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}pyridine exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The triazole ring may interact with enzyme active sites, altering their function.
  • Receptor Binding : The azetidine moiety could enhance binding affinity to specific receptors involved in neurotransmission.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties, revealing several compounds with MIC values significantly lower than standard antibiotics .
  • Azetidine-Based Compounds : Research on azetidine-containing compounds has indicated their potential as anti-inflammatory agents due to their ability to inhibit COX enzymes .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC as low as 0.12 µg/mL against S. aureus
Enzyme InhibitionK_i values: 3.07 ± 0.76 - 87.26 ± 29.25 nM (AChE)
AntioxidantHigh radical scavenging activity at 25 µg/mL

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